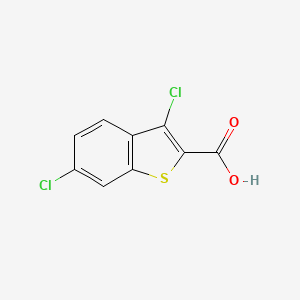

3,6-Dichloro-1-benzothiophene-2-carboxylic acid

概要

説明

3-メチルコラントレンは、強い発がん性を持つ多環芳香族炭化水素です。有機化合物を非常に高温で燃焼させることで生成されます。この化合物は、IUPAC名である3-メチル-1,2-ジヒドロベンゾ[j]アセアントリレンとしても知られています。ベンゼンとエーテルから結晶化すると、淡黄色の固体結晶を形成します .

製法

3-メチルコラントレンは、さまざまな方法で合成できます。一般的な合成ルートの1つは、ベンゾ[a]アントラセンのアルキル化です。反応条件には通常、塩化アルミニウム (AlCl3) などの強酸触媒と、塩化メチル (CH3Cl) などのメチル化剤の使用が含まれます。反応は、目的の生成物の生成を確実にするために、制御された温度で行われます .

化学反応の分析

3-メチルコラントレンは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。

酸化: この化合物は、オゾンや塩素化剤などの強い酸化剤によって酸化される可能性があります。

還元: 3-メチルコラントレンの還元反応はあまり一般的ではありませんが、水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用して達成できます。

科学研究での用途

3-メチルコラントレンは、生化学やがん研究などの分野で、科学研究で広く使用されています。特定の種類のシトクロムP450酵素を誘導する陽性対照として使用されます。この化合物は、化学発がんのメカニズムを研究し、培養細胞のトランスフォーメーションを誘導するためにも使用されます . さらに、実験動物で線維肉腫や皮膚癌を誘導するためにも使用されます .

準備方法

3-Methylcholanthrene can be synthesized through various methods. One common synthetic route involves the alkylation of benz[a]anthracene. The reaction conditions typically include the use of a strong acid catalyst such as aluminum chloride (AlCl3) and a methylating agent like methyl chloride (CH3Cl). The reaction is carried out under controlled temperatures to ensure the formation of the desired product .

化学反応の分析

3-Methylcholanthrene undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Oxidation: This compound can be oxidized by strong oxidizing agents such as ozone and chlorinating agents.

Reduction: Reduction reactions of 3-methylcholanthrene are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the methyl group.

科学的研究の応用

Anticancer Activity

Research has indicated that 3,6-Dichloro-1-benzothiophene-2-carboxylic acid exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by affecting cell cycle distribution and increasing levels of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2. For instance:

- In Vitro Studies : The compound demonstrated cytotoxic effects on several cancer cell lines, retaining cells in the G2/M phase of the cell cycle and increasing apoptosis markers such as cleaved caspase-3 and Bax .

- Molecular Docking Studies : Simulations suggested that the compound could inhibit kinases involved in cancer progression, indicating its potential as a multi-targeting anticancer agent .

Antimicrobial Activity

The compound has also shown potential antimicrobial effects. Similar compounds have demonstrated significant activity against various pathogens, suggesting that this compound could be explored for therapeutic applications in infectious diseases .

Anti-inflammatory Properties

Preliminary studies suggest that the compound may inhibit cyclooxygenase enzymes, indicating potential anti-inflammatory properties. This aspect warrants further investigation to understand its implications in treating inflammatory conditions .

Anticancer Research

A study highlighted the compound's ability to induce apoptosis in pancreatic cancer cells through specific molecular interactions. The results indicated significant cytotoxicity and the potential for further development as an anticancer therapeutic agent .

Ulcerative Colitis

Another study explored the therapeutic effects of related compounds on ulcerative colitis, demonstrating their ability to suppress mTORC1 activation pathways associated with inflammation . While this study did not focus exclusively on this compound, it provides insights into the broader applications of benzothiophene derivatives in gastrointestinal diseases.

Summary of Biological Activities

作用機序

3-メチルコラントレンの作用機序は、アリール炭化水素受容体 (AhR) への結合に関与しています。この結合は受容体を活性化し、異物代謝に関与するさまざまな遺伝子の転写につながります。この化合物は、エストロゲン受容体と競合的に結合することによってエストロゲン拮抗薬として作用し、エストロゲンの発現を減少させます .

類似化合物との比較

3-メチルコラントレンは、ベンゾ[a]ピレン、ベンゾアントラセン、クリセンなどの他の多環芳香族炭化水素に似ています。 3位にメチル基が存在するため、その特定の構造と存在により、ユニークです。この構造上の違いは、その独特の生物活性と発がん性の可能性に寄与しています .

類似化合物のリスト:

- ベンゾ[a]ピレン

- ベンゾアントラセン

- クリセン

- フェナントレン

生物活性

3,6-Dichloro-1-benzothiophene-2-carboxylic acid (often abbreviated as BT2) is a compound with significant biological activity, particularly in the context of inflammatory diseases and cancer. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

BT2 has been identified as a potent inhibitor of branched-chain α-keto acid dehydrogenase kinase (BCKDK), which regulates the catabolism of branched-chain amino acids (BCAAs). By inhibiting BCKDK, BT2 enhances the activity of branched-chain α-keto acid dehydrogenase complex (BCKDC), leading to increased BCAA catabolism and decreased plasma levels of these amino acids. This mechanism is crucial in modulating metabolic pathways associated with various diseases, including cancer and inflammatory conditions .

Ulcerative Colitis

Recent studies have demonstrated that BT2 significantly ameliorates symptoms of ulcerative colitis (UC) in mouse models. The compound reduces inflammatory cytokines such as IL-6, IL-9, and IL-2 while increasing anti-inflammatory cytokine IL-10. Furthermore, BT2 restores gut microbiota diversity and abundance by increasing the ratio of Firmicutes to Bacteroidetes and decreasing harmful bacteria like Enterobacteriaceae .

Key Findings on UC:

- Reduction in Inflammation: BT2 treatment led to decreased levels of pro-inflammatory cytokines.

- Gut Microbiota Modulation: Restoration of gut flora balance was observed.

- Mechanistic Insights: Suppression of mTORC1 activation was identified as a key pathway through which BT2 exerts its effects .

Anticancer Properties

BT2 has also been investigated for its anticancer properties. It exhibits potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The compound's ability to modulate metabolic pathways linked to cancer progression makes it a candidate for further research in oncology .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Model/Study | Outcome |

|---|---|---|---|

| Ulcerative Colitis | Inhibition of mTORC1; modulation of gut microbiota | Mouse model (DSS-induced colitis) | Significant reduction in inflammation |

| Anticancer Activity | Induction of apoptosis; inhibition of cell growth | Various cancer cell lines | Reduced cell proliferation |

| Metabolic Regulation | Inhibition of BCKDK; enhancement of BCKDC activity | Animal studies | Decreased plasma BCAA levels |

Case Studies

- Study on Ulcerative Colitis: A study published in December 2022 demonstrated that BT2 effectively reduced symptoms and pathological damage caused by dextran sodium sulfate (DSS) in mice. The results indicated that BT2 could be a promising therapeutic agent for UC, highlighting its role in modulating inflammatory responses and gut microbiota .

- Cancer Research: Preliminary investigations into the anticancer effects of BT2 suggest that it may inhibit tumor growth through metabolic modulation. Research indicates that compounds like BT2 can disrupt the metabolic adaptations of cancer cells, making them more susceptible to treatment .

特性

IUPAC Name |

3,6-dichloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHPIJMQJAZYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-94-8 | |

| Record name | 3,6-dichloro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。